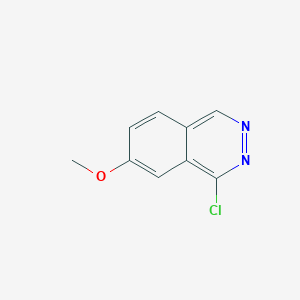

1-Chloro-7-methoxyphthalazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-7-methoxyphthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-3-2-6-5-11-12-9(10)8(6)4-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDSSDJHOPSSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(N=NC=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10570805 | |

| Record name | 1-Chloro-7-methoxyphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102196-78-1 | |

| Record name | 1-Chloro-7-methoxyphthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10570805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Chloro-7-methoxyphthalazine chemical properties

An In-depth Technical Guide to 1-Chloro-7-methoxyphthalazine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic compound built upon the phthalazine core scaffold. Phthalazine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the basis for a wide array of biologically active molecules.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, highlighting its significance as a versatile intermediate in the synthesis of novel therapeutic agents. The presence of a reactive chloro group at the 1-position and a methoxy substituent on the benzene ring makes this molecule a valuable and strategically functionalized building block.[3][4]

Part 1: Core Chemical Identity and Physicochemical Properties

This compound is an aromatic heterocyclic compound. The core structure consists of a benzene ring fused to a pyridazine ring, forming the phthalazine nucleus. This nucleus is π-deficient, which significantly influences its reactivity.[5]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [6] |

| CAS Number | 102196-78-1 | [6] |

| Molecular Formula | C₉H₇ClN₂O | [6][7] |

| Molecular Weight | 194.62 g/mol | [6] |

| Monoisotopic Mass | 194.02469 Da | [7] |

| Solubility | Insoluble in water; Soluble in dichloromethane, ethanol, methanol. | [8] |

| Predicted XLogP3 | 2.0 |[7] |

Part 2: Spectroscopic Profile

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific experimental spectra are not publicly available, a detailed theoretical analysis based on established principles of spectroscopy provides a reliable profile for characterization.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for mapping the carbon-hydrogen framework.[10] Spectra would typically be recorded in a solvent like CDCl₃ or DMSO-d₆.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methoxy group and the aromatic protons.

-

Methoxy Protons (-OCH₃): A sharp singlet would appear around δ 3.8-4.0 ppm, characteristic of a methoxy group attached to an aromatic ring.[11]

-

Aromatic Protons: The phthalazine core contains four aromatic protons. The proton on the pyridazine ring (at C4) would likely be the most deshielded due to the proximity of two nitrogen atoms, appearing as a singlet or a narrow doublet downfield (δ ~9.0-9.5 ppm). The three protons on the methoxy-substituted benzene ring would appear in the range of δ 7.0-8.0 ppm. Their precise shifts and coupling patterns (doublets, doublet of doublets) would depend on the electronic influence of the methoxy and chloro-pyridazine moieties.

-

-

¹³C NMR Spectroscopy: The carbon spectrum would reveal all nine unique carbon environments.

-

Methoxy Carbon: The methyl carbon of the methoxy group would appear upfield, typically in the δ 55-60 ppm range.[12]

-

Aromatic Carbons: The seven aromatic carbons would resonate in the δ 120-160 ppm region. The carbon atom attached to the chlorine (C1) would be significantly influenced by both the halogen and the adjacent nitrogens. Carbons adjacent to the nitrogen atoms (C1 and C4) and the carbon bearing the methoxy group (C7) would be the most deshielded within this region.[12]

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) at m/z 194. A key feature would be the presence of an isotopic peak (M+2) at m/z 196, with an intensity approximately one-third of the M⁺ peak. This characteristic 3:1 ratio is definitive for the presence of a single chlorine atom.[7]

-

Fragmentation: Common fragmentation patterns might involve the loss of the chloro group (-Cl), the methoxy group (-OCH₃), or a methyl radical (-CH₃).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C=N Stretch: Absorptions for the C=N bonds within the pyridazine ring are expected in the 1620-1550 cm⁻¹ region.

-

Aromatic C=C Stretch: Multiple sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ would indicate the aromatic rings.

-

C-O Stretch: A strong absorption band for the aryl ether C-O bond is expected around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

-

C-Cl Stretch: The C-Cl bond would show a moderate to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹.

Part 3: Synthesis and Reactivity

Synthesis Protocol

This compound is typically synthesized from its corresponding phthalazinone precursor. This two-step process is a common and efficient route for producing 1-chlorophthalazine derivatives.[3][13][14]

Step 1: Synthesis of 7-Methoxy-2H-phthalazin-1-one The synthesis begins with a substituted benzoic acid or phthalic anhydride derivative. For instance, 4-methoxyphthalic anhydride can be reacted with hydrazine hydrate (N₂H₄·H₂O) in a solvent like acetic acid or ethanol under reflux to induce cyclization and form the phthalazinone ring.[15]

Step 2: Chlorination to this compound The 7-methoxy-2H-phthalazin-1-one intermediate is then chlorinated. This is achieved by heating the phthalazinone with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), sometimes in the presence of a base like pyridine or triethylamine.[14][16] The reaction converts the lactam (amide) functional group of the phthalazinone into a chloro-substituted imine.

Below is a diagram illustrating the general synthetic workflow.

Caption: General workflow for the synthesis of this compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SₙAr) at the C1 position.[5][17] The phthalazine ring is electron-deficient due to the electron-withdrawing nature of the two adjacent nitrogen atoms. This electronic property activates the C1 position, making the chlorine atom an excellent leaving group that can be readily displaced by a wide range of nucleophiles.[3][5]

This reactivity is the cornerstone of its utility as a synthetic intermediate. By reacting this compound with different nucleophiles, chemists can generate large libraries of substituted phthalazine derivatives for structure-activity relationship (SAR) studies.[2]

Common nucleophilic reactions include:

-

Amination: Reaction with primary or secondary amines (e.g., anilines, piperazines) to form 1-amino-phthalazine derivatives.[3][16]

-

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base to yield 1-alkoxy- or 1-aryloxy-phthalazines.

-

Thiolation: Reaction with thiols to produce 1-thioether-phthalazine derivatives.[18]

Caption: Nucleophilic substitution reactions of this compound.

Part 4: Applications in Medicinal Chemistry and Drug Development

The phthalazine scaffold is a key pharmacophore in many compounds with significant biological activity, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[15][19] this compound serves as a crucial starting material for the synthesis of these complex molecules.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors, particularly those targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), utilize a substituted phthalazine core to occupy the ATP-binding region of the enzyme.[3] The chloro-substituent provides a convenient attachment point for side chains designed to interact with specific pockets within the kinase domain.

-

Anticancer Agents: Substituted phthalazines have been extensively investigated as anticancer agents.[16][20] The ability to easily modify the 1-position of the phthalazine ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

-

Combinatorial Chemistry: Due to its reliable reactivity, this compound is an ideal substrate for combinatorial chemistry and high-throughput synthesis, enabling the rapid generation of diverse compound libraries for screening against various biological targets.[18]

Part 5: Safety and Handling

Specific safety and toxicity data for this compound are not extensively documented. However, based on the data for the parent compound, 1-chlorophthalazine, and similar chlorinated heterocyclic compounds, appropriate precautions should be taken.[21][22]

-

GHS Hazard Statements (Predicted):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

References

- Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.

- Kumar, N. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Organic and Pharmaceutical Chemistry. URL

- Al-Tel, T. H. (n.d.). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. URL

- Abdel-Aziem, A., et al. (n.d.). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition.

- Ghorab, M. M., et al. (n.d.). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. IISTE.org. URL

- Chem Pure. (n.d.). This compound, 95%. Chembeez. URL

- ChemScene. (n.d.). 1-Chloro-6,7-dimethoxy-4-methylphthalazine. ChemScene. URL

- Benchchem. (n.d.). 1-Methoxyphthalazine. Benchchem. URL

- Google Patents. (n.d.). US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

- ChemScene. (n.d.). 1-Chloro-7-(trifluoromethyl)phthalazine. ChemScene. URL

- ChemBK. (n.d.). 1-Chloro-phthalazine. ChemBK. URL

- Zhang, L., et al. (n.d.). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. PMC - NIH. URL

- YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. URL

- PubChemLite. (n.d.). This compound (C9H7ClN2O). PubChemLite. URL

- PubChem - NIH. (n.d.). 1-Chlorophthalazine. PubChem. URL

- PubMed. (2019, July 1). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. URL

- ResearchGate. (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).

- Der Pharma Chemica. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica. URL

- ChemicalBook. (n.d.). This compound. ChemicalBook. URL

- ChemicalBook. (n.d.). 1-CHLORO-6,7-DIMETHOXY-PHTHALAZINE. ChemicalBook. URL

- PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. URL

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. URL

- ResearchGate. (n.d.). Scheme 2. Exploration of the reaction of 8-chloro-7-methoxy derivative...

- Nowick, J. S. (n.d.). Problems from Previous Years' Exams. University of California, Irvine. URL

- PubChem. (n.d.). 1-Chloro-4-methylphthalazine. PubChem. URL

- YouTube. (2020, September 23). Unknown Organic Spectra Experiment Part 1, Introduction and Spectra Tables. YouTube. URL

- Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Problems. University of Colorado Boulder. URL

- ChemicalBook. (n.d.). 1-chloro-7-(trifluoromethyl)phthalazine CAS#: 1352934-00-9. ChemicalBook. URL

- PubChem - NIH. (n.d.). 1-Chloro-7-methylnaphthalene. PubChem. URL

- PubChem. (n.d.). 7-Chloro-1-methoxyoctane. PubChem. URL

- Benchchem. (n.d.). Spectroscopic properties of Phthalazone (NMR, IR, Mass Spec). Benchchem. URL

- PMC - NIH. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH. URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 7. PubChemLite - this compound (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 8. chembk.com [chembk.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 14. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. longdom.org [longdom.org]

- 16. iiste.org [iiste.org]

- 17. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. jocpr.com [jocpr.com]

- 20. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1-Chlorophthalazine | C8H5ClN2 | CID 160793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 1-Chloro-4-methylphthalazine | C9H7ClN2 | CID 269733 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Role of 1-Chloro-7-methoxyphthalazine in Modern Drug Discovery: A Technical Guide

Introduction: The Phthalazine Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug development, certain heterocyclic structures consistently emerge as core components of successful therapeutic agents. The phthalazine scaffold is a prominent member of this class of "privileged structures," recognized for its versatile biological activities and synthetic tractability.[1][2] Phthalazine derivatives are integral to a range of approved drugs and clinical candidates, demonstrating efficacy as anticancer, antihypertensive, and anti-inflammatory agents.[3][4] Their significance is notably highlighted in the development of targeted cancer therapies, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[5][6][7][8]

This guide focuses on a key intermediate that unlocks the potential of the phthalazine core: 1-Chloro-7-methoxyphthalazine (CAS No. 102196-78-1). The strategic placement of a reactive chlorine atom at the 1-position renders this molecule an exceptionally versatile building block for introducing a diverse array of substituents through well-established synthetic methodologies. The methoxy group at the 7-position provides a point for electronic modulation of the ring system and can influence the pharmacokinetic profile of derivative compounds.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound, supported by field-proven insights and detailed experimental protocols based on established chemical principles.

Physicochemical Properties

A thorough understanding of a key starting material's physicochemical properties is fundamental to its effective use in synthesis. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 102196-78-1 | [9][10] |

| Molecular Formula | C₉H₇ClN₂O | [9] |

| Molecular Weight | 194.62 g/mol | [9] |

| IUPAC Name | This compound | [9] |

| Canonical SMILES | COC1=CC2=C(C=C1)C=NN=C2Cl | [11][12] |

| InChI Key | SLDSSDJHOPSSSK-UHFFFAOYSA-N | [9] |

| Predicted XlogP | 2.0 | [11] |

| Appearance | (Predicted) White to pale yellow solid | - |

| Solubility | (Predicted) Soluble in dichloromethane, methanol; Insoluble in water | - |

Synthesis of this compound: A Two-Step Approach

The most logical and established synthetic route to this compound begins with the corresponding phthalazinone precursor, which is subsequently chlorinated. This two-step process is efficient and widely applicable to a variety of substituted phthalazines.[13][14]

Experimental Protocol: Synthesis

The following protocols are based on well-established and widely published procedures for the synthesis of analogous phthalazinones and their subsequent chlorination.[13][14][15]

Part A: Synthesis of 7-Methoxy-2H-phthalazin-1-one

This step involves the cyclocondensation of a substituted phthalic acid derivative with hydrazine.

Methodology:

-

To a stirred solution of 4-methoxyphthalic acid (1.0 eq) in a suitable high-boiling solvent (e.g., ethanol or acetic acid), add hydrazine hydrate (1.2 eq).

-

Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 7-Methoxy-2H-phthalazin-1-one.

Causality and Expertise: The choice of a high-boiling protic solvent facilitates the dissolution of the starting materials and the removal of water formed during the condensation, driving the reaction to completion. Acetic acid can act as both a solvent and a catalyst. The tautomeric lactam-lactim equilibrium of the resulting phthalazinone is a key feature influencing its subsequent reactivity.[14]

Part B: Synthesis of this compound

This step converts the phthalazinone into the target chloro-derivative using a standard chlorinating agent.

Methodology:

-

In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), suspend 7-Methoxy-2H-phthalazin-1-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, which also serves as the solvent).

-

Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 105-110 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate solution or aqueous ammonia) until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to afford this compound.

Causality and Expertise: Phosphorus oxychloride is the reagent of choice for this transformation as it effectively converts the lactam functionality of the phthalazinone into the corresponding chloro-heterocycle.[16] The reaction proceeds via the formation of a phosphate ester intermediate which is then displaced by a chloride ion. Quenching on ice is a critical step to safely hydrolyze the highly reactive excess POCl₃ and precipitate the organic product.[17]

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the reactivity of the C1-chloro substituent. As an electron-deficient heteroaromatic halide, it is an excellent electrophile for a variety of transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of aryl halides with a wide range of amines under palladium catalysis.[4][10] This reaction is particularly valuable for synthesizing the anilinophthalazine core found in many kinase inhibitors.

General Protocol:

-

Reagents: this compound (1.0 eq), Amine (1.2-1.5 eq), Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), Phosphine Ligand (e.g., XPhos, BINAP, 2-10 mol%), and a Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).[3]

-

Solvent: Anhydrous, deoxygenated aprotic solvent (e.g., Toluene, Dioxane, THF).

-

Procedure:

-

To an oven-dried flask under an inert atmosphere, add the palladium catalyst, ligand, and base.

-

Add the solvent, followed by this compound and the amine coupling partner.

-

Heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Causality and Expertise: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (like XPhos) facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle, enabling the use of less reactive aryl chlorides.[18] The base is required to deprotonate the amine, forming the active nucleophile for the catalytic cycle.

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling provides a powerful method for C-C bond formation, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 1-position of the phthalazine core. This is essential for exploring structure-activity relationships (SAR) by modifying substituents that interact with protein binding pockets.

General Protocol:

-

Reagents: this compound (1.0 eq), Boronic acid or ester (1.1-1.5 eq), Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%), and a Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0-3.0 eq).

-

Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane, DME) and water.

-

Procedure:

-

In a flask, combine this compound, the boronic acid, and the base.

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

-

Add the palladium catalyst and heat the reaction mixture (typically 80-100 °C) until completion.

-

After cooling, dilute with an organic solvent and water. Separate the layers.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product via flash column chromatography or recrystallization.

-

Causality and Expertise: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step with the palladium center. The use of a two-phase solvent system is common and often accelerates the reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the phthalazine ring system activates the C1-chloro group for direct displacement by strong nucleophiles. This offers a straightforward, often metal-free, route to introduce various functionalities.

General Protocol (using an amine as nucleophile):

-

Reagents: this compound (1.0 eq), Nucleophile (e.g., primary or secondary amine, 1.5-3.0 eq), optionally a non-nucleophilic base (e.g., DIPEA) if the nucleophile is used as a salt.

-

Solvent: Polar aprotic solvent (e.g., DMSO, DMF, NMP) or an alcohol (e.g., isopropanol, n-butanol).

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add the nucleophile (e.g., amine).

-

Heat the reaction mixture (temperatures can range from 50 °C to 150 °C depending on the nucleophile's reactivity) and stir until the reaction is complete.

-

Cool the mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify by recrystallization or column chromatography if necessary.

-

Causality and Expertise: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of reaction is highly dependent on the nucleophilicity of the incoming group and the ability of the solvent to stabilize the charged intermediate.[14] For less reactive nucleophiles, higher temperatures are required to overcome the activation energy barrier.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The phthalazine core is a validated pharmacophore in oncology, particularly for inhibiting kinases involved in angiogenesis and DNA repair. This compound serves as a key precursor for the synthesis of analogs of major drug classes, including VEGFR and PARP inhibitors.

Case Study: Synthesis of Anilinophthalazine-based VEGFR Inhibitors

Vascular Endothelial Growth Factor Receptors (VEGFRs) are critical regulators of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[19] Many VEGFR inhibitors, such as Vatalanib, feature a 1-anilinophthalazine core. The synthesis of such compounds relies on the reaction of a 1-chlorophthalazine derivative with a substituted aniline.

The use of this compound allows for the rapid generation of a library of potential VEGFR inhibitors by coupling it with various anilines via Buchwald-Hartwig amination or SNAr. The methoxy group at the 7-position can be used to probe interactions within the kinase hinge region or to fine-tune the molecule's solubility and metabolic stability.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery programs. Its straightforward synthesis and versatile reactivity provide medicinal chemists with a reliable platform for constructing complex molecules and exploring vast chemical space. The demonstrated importance of the phthalazine scaffold in clinically relevant targets like VEGFR and PARP underscores the value of this building block. By leveraging the established and robust protocols for nucleophilic substitution and palladium-catalyzed cross-coupling, researchers can efficiently generate novel libraries of compounds, paving the way for the development of next-generation therapeutics.

References

- Chembeez. This compound, 95%.

- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. 2021.

- Duncton, M. A. J., et al. Arylphthalazines: identification of a new phthalazine chemotype as inhibitors of VEGFR kinase. Bioorganic & Medicinal Chemistry Letters.

- El-Hashash, M. A., et al. Synthesis of Novel Phthalazine Derivatives as Potential Antitumor Agents.

- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.

- Sung, K., et al. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules. 2012.

- Xin, M., et al. Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. Future Medicinal Chemistry. 2020.

- Menear, K. A., et al. Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Journal of Medicinal Chemistry.

- Li, X., et al. Design, synthesis and evaluation of phthalazinone thiohydantoin-based derivative as potent PARP-1 inhibitors. Bioorganic Chemistry. 2019.

- Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.

- ResearchGate. Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).

- El-Gamal, K., et al. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. Journal of Heterocyclic Chemistry. 2017.

- PubChemLite. This compound (C9H7ClN2O).

- Der Pharma Chemica. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. 2017.

- ResearchGate. Phthalazine Derivatives as VEGFR‐2 Inhibitors: Docking, ADMET, Synthesis, Design, Anticancer Evaluations, and Apoptosis Inducers. 2024.

- ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. 2013.

- ResearchGate. How should I proceed in Chlorination using POCl3?. 2014.

- Wood, J., et al. New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis. Journal of Medicinal Chemistry. 2000.

- Organic Syntheses. A-BISOXAZOLES FROM 1,3-DIKETONES AND A-AMINO OXYACIDS: 3-(5-METHOXYCARBONYL-PENTYL)-5-PHENYL-4-ISOXAZOLEACETIC ACID.

- El-Sayed, W. A., et al. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. 2024.

- Al-Ostath, A., et al. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2023.

- PubChem. 1-Chloro-7-methylnaphthalene.

- Amin, S., et al. A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19).

- Thasneem, K. K., et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. 2021.

- ResearchGate. Scheme 2. Exploration of the reaction of 8-chloro-7-methoxy derivative....

- PubChem. 7-Chloro-1-methoxyoctane.

Sources

- 1. iiste.org [iiste.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arylphthalazines: identification of a new phthalazine chemotype as inhibitors of VEGFR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 10. This compound | 102196-78-1 [chemicalbook.com]

- 11. PubChemLite - this compound (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 12. 102196-78-1|this compound|BLD Pharm [bldpharm.com]

- 13. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. chemscene.com [chemscene.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to 1-Chloro-7-methoxyphthalazine: Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: 1-Chloro-7-methoxyphthalazine is a key heterocyclic building block in medicinal chemistry. Its phthalazine core is a recognized "privileged scaffold" present in numerous biologically active compounds. The strategic placement of a reactive chlorine atom at the 1-position and a methoxy group at the 7-position makes it a versatile intermediate for synthesizing diverse molecular libraries. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, characterization methods, and a discussion of its reactivity and applications in the development of novel therapeutic agents.

The Phthalazine Scaffold in Medicinal Chemistry

The phthalazine nucleus, a nitrogen-containing bicyclic heterocycle, is a cornerstone in the design of pharmacologically active molecules.[1] Its rigid structure and ability to participate in hydrogen bonding and π-π stacking interactions allow for effective binding to a wide range of biological targets. Consequently, phthalazine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[1][2]

The introduction of a chlorine atom, particularly at the 1-position, transforms the phthalazine scaffold into a highly reactive intermediate.[3][4][5] This halogen serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a direct and efficient route to introduce diverse functional groups and build extensive compound libraries for drug screening. This compound capitalizes on this principle, offering a pre-functionalized core for further chemical exploration.

Physicochemical and Structural Properties

This compound is a substituted aromatic heterocycle with the chemical formula C₉H₇ClN₂O.[6][7] Its key identifiers and computed properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 102196-78-1 | [6][8] |

| Molecular Formula | C₉H₇ClN₂O | [6][7] |

| Molecular Weight | 194.62 g/mol | [6] |

| Canonical SMILES | COC1=CC2=C(N=NC=C2C=C1)Cl | [7] |

| InChI Key | SLDSSDJHOPSSSK-UHFFFAOYSA-N | [6][7] |

| Monoisotopic Mass | 194.02469 Da | [7] |

| XLogP3 (Predicted) | 2.0 | [7] |

Synthesis of this compound

The most common and efficient synthesis of 1-chlorophthalazine derivatives involves the chlorination of the corresponding phthalazinone precursor. This transformation is typically achieved using a potent chlorinating and dehydrating agent such as phosphorus oxychloride (POCl₃).[3][9]

Synthesis Workflow

The overall process involves the conversion of the lactam functionality in the phthalazinone ring into a chloro-substituted imine.

Experimental Protocol: Chlorination of 7-Methoxyphthalazin-1(2H)-one

This protocol is a representative procedure based on established methods for similar structures.[9]

Causality: Phosphorus oxychloride (POCl₃) is the reagent of choice because it effectively replaces the hydroxyl group of the tautomeric form of the phthalazinone with a chlorine atom, driving the reaction forward by forming stable phosphorus byproducts. Pyridine can be used as a solvent and acid scavenger.[9]

Materials:

-

7-Methoxyphthalazin-1(2H)-one

-

Phosphorus oxychloride (POCl₃)

-

Chloroform (CHCl₃)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 7-Methoxyphthalazin-1(2H)-one (1 equivalent) in phosphorus oxychloride (5-10 equivalents).

-

Heating: Slowly heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. Caution: This reaction is highly exothermic and releases HCl gas.

-

Neutralization: Once the excess POCl₃ has been hydrolyzed, neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extraction: Extract the aqueous layer three times with chloroform or another suitable organic solvent.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic and Analytical Characterization

The structural identity and purity of this compound are confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants being influenced by the positions of the methoxy and chloro substituents. A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) would be expected around 3.9-4.1 ppm.

-

¹³C NMR: The carbon spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 194. A characteristic isotopic pattern with a peak at M+2 (m/z 196) with approximately one-third the intensity of the M⁺ peak will confirm the presence of a single chlorine atom.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for aromatic C-H stretching, C=C and C=N bond vibrations within the heterocyclic ring, and C-O stretching from the methoxy group.

Chemical Reactivity and Derivative Synthesis

The synthetic utility of this compound stems from the high reactivity of the C1-Cl bond towards nucleophilic substitution. The electron-withdrawing effect of the adjacent nitrogen atoms makes the C1 position electron-deficient and highly susceptible to attack by a wide range of nucleophiles.

This reactivity is the foundation for its use as a scaffold in combinatorial chemistry and drug discovery to create derivatives with diverse functionalities.

Nucleophilic Aromatic Substitution (SNAr) Pathway

Mechanism Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the chloride ion to yield the final substituted product. This pathway allows for the facile introduction of amine, ether, thioether, and other functionalities by reacting this compound with the corresponding nucleophiles.[10][11]

Applications in Drug Discovery and Development

1-Chlorophthalazine and its analogues are pivotal starting materials in the synthesis of potential therapeutic agents. The ability to easily displace the chlorine atom allows for the systematic modification of the molecule to optimize its pharmacological profile (Structure-Activity Relationship, SAR).

-

Anticancer Agents: Numerous studies have demonstrated that substituting the chlorine atom with various amine or heterocyclic moieties can lead to compounds with potent cytotoxic activity against human tumor cell lines.[3][9][10] The phthalazine core acts as a bioisostere for other planar aromatic systems, enabling it to intercalate with DNA or bind to enzyme active sites.

-

Antimicrobial and Antioxidant Agents: Derivatives synthesized from chlorophthalazine precursors have shown promising antimicrobial and antioxidant properties.[10][11]

-

Modulation of Physicochemical Properties: The methoxy group at the 7-position is an electron-donating group that can influence the molecule's electron density, lipophilicity, and metabolic stability. This substitution, combined with the modifications made at the C1 position, allows for fine-tuning the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which is a critical aspect of drug development.

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the proven pharmacological potential of the phthalazine scaffold make it an invaluable intermediate for researchers and drug development professionals. The strategic combination of a reactive handle (the chlorine atom) and a modulating substituent (the methoxy group) provides a powerful tool for the rational design and synthesis of novel, biologically active molecules poised to address a range of therapeutic needs.

References

- Chembeez. (n.d.). This compound, 95%.

- ChemicalBook. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C9H7ClN2O).

- BLD Pharm. (n.d.). 102196-78-1|this compound.

- Gouda, M. A., et al. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. ResearchGate.

- Der Pharma Chemica. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine.

- National Center for Biotechnology Information. (n.d.). Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. PMC.

- ResearchGate. (n.d.). Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).

- Scilit. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine.

- Sangshetti, J. N., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. PubMed.

- CymitQuimica. (n.d.). CAS 1352934-00-9: 1-Chloro-7-(trifluoromethyl)phthalazine.

- MDPI. (n.d.). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity.

- Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.

- Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

Sources

- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 7. PubChemLite - this compound (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 8. This compound | 102196-78-1 [amp.chemicalbook.com]

- 9. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scilit.com [scilit.com]

Navigating the Chemical Maze: A Technical Guide to the Synthesis, Characterization, and Biological Evaluation of C9H7ClN2O Isomers

For researchers, scientists, and drug development professionals, the molecular formula C9H7ClN2O represents not just a collection of atoms, but a landscape of potential therapeutic agents. The specific arrangement of these atoms into different isomers can drastically alter their physicochemical properties and biological activities. This guide provides an in-depth exploration of key isomers of C9H7ClN2O, with a focus on the versatile and pharmacologically significant quinoline scaffold. We will delve into the rationale behind synthetic strategies, detailed characterization methodologies, and robust protocols for biological evaluation, offering a comprehensive resource for advancing research in this chemical space.

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide will focus on a comparative analysis of three representative isomers of C9H7ClN2O built upon the quinoline core:

-

Isomer 1: 2-Chloro-6-methoxyquinoline-3-carbonitrile

-

Isomer 2: 4-Chloro-6-methoxyquinoline-3-carbonitrile

-

Isomer 3: 7-Chloro-8-hydroxy-2-methylquinoline-5-carbonitrile

Through a detailed examination of these isomers, we will illustrate the profound impact of substituent placement on synthetic accessibility and biological function.

Part 1: The Quinoline Core - A Strategic Choice

The selection of the quinoline scaffold for designing C9H7ClN2O isomers is rooted in its proven track record in drug discovery. Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors, leading to a broad spectrum of pharmacological effects.[2][6][7][8][9] The presence of a chlorine atom, a cyano group, and an oxygen-containing substituent (methoxy or hydroxyl) on this scaffold allows for a rich exploration of structure-activity relationships (SAR).

Diagram 1: The Quinoline Scaffold and its Isomers

Caption: Representative quinoline-based isomers of C9H7ClN2O.

Part 2: Synthesis Strategies - Building the Molecules

The synthesis of substituted quinolines is a well-established field, with several named reactions providing versatile routes to this scaffold.[10] The choice of synthetic strategy is often dictated by the desired substitution pattern.

Synthesis of 2-Chloro-6-methoxyquinoline-3-carbonitrile (Isomer 1)

A common and effective method for the synthesis of 2-chloroquinoline-3-carbonitriles is the Vilsmeier-Haack reaction followed by cyclization and subsequent modifications.[11][12]

Experimental Protocol:

-

Step 1: Vilsmeier-Haack Formylation of p-Anisidine.

-

To a stirred solution of p-anisidine in dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C.

-

The reaction mixture is then heated to 90°C for 3-4 hours.

-

After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution to precipitate the crude 2-chloro-6-methoxyquinoline-3-carbaldehyde.

-

-

Step 2: Oximation of the Aldehyde.

-

The crude aldehyde is refluxed with hydroxylamine hydrochloride and sodium acetate in ethanol for 2 hours.

-

The resulting oxime is filtered and dried.

-

-

Step 3: Dehydration to the Nitrile.

-

The oxime is heated with a dehydrating agent, such as acetic anhydride or thionyl chloride, to yield the desired 2-chloro-6-methoxyquinoline-3-carbonitrile.

-

Purification is achieved by recrystallization from a suitable solvent like ethanol.

-

Synthesis of 4-Chloro-6-methoxyquinoline-3-carbonitrile (Isomer 2)

The synthesis of 4-chloroquinoline derivatives often involves the Gould-Jacobs reaction.[13]

Experimental Protocol:

-

Step 1: Condensation of p-Anisidine with Diethyl 2-(ethoxymethylene)malonate.

-

p-Anisidine and diethyl 2-(ethoxymethylene)malonate are heated together, typically without a solvent, to form the corresponding enamine intermediate.

-

-

Step 2: Cyclization to the 4-Hydroxyquinoline.

-

The enamine is cyclized by heating at a high temperature (around 250°C) in a high-boiling solvent like diphenyl ether to afford ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

-

-

Step 3: Hydrolysis and Decarboxylation.

-

The ester is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by acidification to precipitate the acid.

-

The carboxylic acid can then be decarboxylated by heating to yield 4-hydroxy-6-methoxyquinoline.

-

-

Step 4: Chlorination.

-

The 4-hydroxyquinoline is treated with phosphorus oxychloride (POCl3) to yield the 4-chloro-6-methoxyquinoline.

-

-

Step 5: Cyanation.

-

The 4-chloroquinoline can be converted to the 3-carbonitrile via a nucleophilic aromatic substitution reaction with a cyanide source, such as copper(I) cyanide.

-

Diagram 2: Synthetic Workflow for Quinoline Isomers

Caption: Comparative synthetic routes for Isomer 1 and Isomer 2.

Part 3: Characterization - Confirming the Structure

Rigorous characterization is essential to confirm the identity and purity of the synthesized isomers. A combination of spectroscopic techniques is employed for this purpose.

| Technique | Isomer 1 (Expected Data) | Isomer 2 (Expected Data) | Isomer 3 (Expected Data) |

| ¹H NMR | Aromatic protons, methoxy singlet (~3.9 ppm) | Aromatic protons, methoxy singlet (~3.9 ppm) | Aromatic protons, methyl singlet (~2.5 ppm), hydroxyl proton (broad) |

| ¹³C NMR | Quaternary carbons (C-Cl, C-CN), methoxy carbon (~56 ppm) | Quaternary carbons (C-Cl, C-CN), methoxy carbon (~56 ppm) | Quaternary carbons (C-Cl, C-CN, C-OH), methyl carbon (~20 ppm) |

| IR (cm⁻¹) | ~2220 (C≡N stretch), ~1600-1450 (C=C, C=N stretch) | ~2220 (C≡N stretch), ~1600-1450 (C=C, C=N stretch) | ~3400 (O-H stretch, broad), ~2220 (C≡N stretch) |

| Mass Spec (m/z) | [M]+ and [M+2]+ isotopic pattern for chlorine | [M]+ and [M+2]+ isotopic pattern for chlorine | [M]+ and [M+2]+ isotopic pattern for chlorine |

Part 4: Biological Evaluation - Unveiling the Activity

The diverse biological activities of quinoline derivatives necessitate a multi-faceted approach to their pharmacological evaluation.[7][9][14][15][16][17][18][19][20][21][22][23][24] This section outlines protocols for assessing the anticancer and antimicrobial potential of the C9H7ClN2O isomers.

In Vitro Anticancer Activity

Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular processes, including cell cycle progression and apoptosis.[1][6][7][14][17][21][22]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The synthesized isomers are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.

Diagram 3: Mechanism of Action - Apoptosis Induction

Caption: A simplified pathway of apoptosis induced by quinoline derivatives.

In Vitro Antimicrobial Activity

Quinoline derivatives have also demonstrated significant activity against a range of bacterial and fungal pathogens.[15][16][19][20]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains are grown in appropriate broth overnight. The cultures are then diluted to a standardized concentration.

-

Compound Dilution: The synthesized isomers are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria or 48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Part 5: Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis of the three isomers will likely reveal significant differences in their biological activities, providing valuable insights into the SAR of this class of compounds. For instance, the position of the chloro and methoxy/hydroxy groups can influence the electronic properties and steric hindrance of the molecule, thereby affecting its binding affinity to biological targets.

Future research should focus on:

-

Lead Optimization: Modifying the most active isomer to enhance its potency and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of promising candidates in animal models.

By systematically exploring the chemical space around the C9H7ClN2O molecular formula, particularly within the quinoline scaffold, researchers can uncover novel drug candidates with the potential to address unmet medical needs. This guide provides a foundational framework for such endeavors, emphasizing a rational and rigorous approach to synthesis, characterization, and biological evaluation.

References

- Dayani, H., Jha, A., Ghate, M., & Vyas, V. K. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060.

- (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.

- (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics.

- (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.

- (n.d.). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.

- (n.d.). Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry.

- (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases.

- (n.d.).

- Guenfoud, F., Direm, A., & Laabassi, M. (2012). Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction. Journal of Chemical Crystallography, 42(12), 1261-1265.

- (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.

- (2024).

- (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.

- (2024).

- (2018).

- (n.d.).

- (2015).

- (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports.

- (2024). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters.

- Mekheimer, R. A., Al-Sheikh, M. A., Medrasi, H. Y., Bahatheg, G. A., & Sadek, K. U. (2019). Chloroquinoline-3-carbonitriles: Synthesis and Reactions. Current Organic Chemistry, 23(7), 823-851.

- (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry.

- (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.

- (2024). Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. International Journal of Pharmaceutical and Phytopharmacological Research.

- (n.d.). Chloroquinoline-3-carbonitriles: Chemical synthesis and reactions.

- (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences.

- (2016). Synthesis and Antitumor Activities of 4H-Pyrano[3,2-h]quinoline-3-carbonitrile, 7H-Pyrimido[4',5':6,5]pyrano[3,2-h]quinoline Derivatives. Journal of Heterocyclic Chemistry.

- (2018).

- (n.d.). Biologically Active Quinoline Derivatives.

- (n.d.). Biologically active and naturally occurring quinoline compounds.

- (n.d.). New 8-hydroxyquinoline derivatives highlight the potential of this class for treatment of fungal infections. RSC Publishing.

- (n.d.). Biologically active quinoline and quinazoline alkaloids part I.

- (n.d.). Bioactive 8-hydroxyquinoline derivatives.

- (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules.

- (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.

- (2024). Synthesis, Characterization and Bioactivity of Novel 8-Hydroxyquinoline Derivatives: Experimental, Molecular docking, DFT and POM Analyses.

- (n.d.). Low-Dimensional Compounds Containing Bioactive Ligands.

- (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

- (n.d.). 4,7-Dichloroquinoline-3-carbonitrile. ChemScene.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 22. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Chloro-7-methoxyphthalazine molecular weight

An In-Depth Technical Guide to 1-Chloro-7-methoxyphthalazine: A Core Scaffold for Medicinal Chemistry

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, characterization, and its pivotal role as a reactive intermediate in the generation of diverse molecular libraries for therapeutic screening.

Introduction: The Significance of the Phthalazine Scaffold

The phthalazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Its derivatives have demonstrated potential as anticancer, antihypertensive, anti-inflammatory, and antimicrobial agents.[1][2][3] The strategic functionalization of the phthalazine ring is key to modulating its pharmacological profile. This compound serves as a crucial starting material in this endeavor. The chlorine atom at the C1 position acts as a versatile chemical handle, allowing for facile nucleophilic substitution, while the methoxy group at the C7 position influences the electronic properties and metabolic stability of the resulting derivatives.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research and development program. All quantitative data for this compound is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 194.62 g/mol | [4] |

| Molecular Formula | C₉H₇ClN₂O | [4][5] |

| Monoisotopic Mass | 194.02469 Da | [6] |

| CAS Number | 102196-78-1 | [4] |

| IUPAC Name | This compound | [4] |

| Predicted XLogP3 | 2.0 | [4][6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a two-step process starting from a substituted phthalic acid derivative. The chosen pathway is designed for efficiency and high yield, leveraging well-established reactions in heterocyclic chemistry.

Synthetic Workflow

The logical flow from a commercially available starting material to the final chlorinated product involves the formation of the core phthalazinone ring system, followed by a robust chlorination step.

Caption: Synthetic pathway for this compound.

Rationale Behind Experimental Choices

-

Step 1: Cyclocondensation: The initial step involves the reaction of a suitable phthalic acid or anhydride precursor with hydrazine hydrate. This is a classic and highly efficient method for forming the pyridazinone ring of the phthalazine system. The reaction is typically driven to completion by heating in a suitable solvent, such as ethanol or methanol.[7]

-

Step 2: Chlorination: The conversion of the resulting 7-methoxyphthalazin-1(2H)-one to the target 1-chloro derivative is a critical step. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[3][7] Its efficacy stems from its powerful dehydrating and chlorinating properties, which readily convert the amide-like lactam in the phthalazinone into the desired chloro-substituted product. This reaction is often performed at elevated temperatures, sometimes with a catalytic amount of a tertiary amine to facilitate the process.[7]

Spectroscopic Characterization

To ensure the identity and purity of the synthesized this compound, a suite of spectroscopic techniques is employed. While actual spectra are dependent on the specific instrumentation and conditions, the expected data are as follows:

-

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons would appear as a set of multiplets in the downfield region (typically 7.0-8.5 ppm), with coupling patterns dictated by their positions on the bicyclic ring. The methoxy group would present as a sharp singlet at approximately 3.9-4.1 ppm.

-

¹³C NMR: The carbon NMR would display nine unique signals. The carbon bearing the chlorine atom would be significantly downfield. The methoxy carbon would appear around 55-60 ppm.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. For C₉H₇ClN₂O, the expected m/z would be around 194 and 196.

-

Infrared (IR) Spectroscopy: The IR spectrum would lack the characteristic N-H and C=O stretching bands of the phthalazinone precursor. Key signals would include C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region and C-O stretching for the methoxy group.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a reactive intermediate for creating libraries of novel compounds.[3] The chloro group at the C1 position is an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution (SₙAr) reactions.

Workflow for Derivative Library Synthesis

This reactivity allows for the introduction of a wide array of functional groups, each potentially modulating the biological activity of the resulting molecule.

Caption: Generating molecular diversity from a core scaffold.

By reacting this compound with various amines, alcohols, thiols, and other nucleophiles, researchers can rapidly generate a large number of structurally related compounds.[3] This approach is fundamental to structure-activity relationship (SAR) studies, where the goal is to identify the specific structural features that lead to optimal potency and selectivity for a given biological target.[2]

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale. Standard laboratory safety procedures must be followed at all times.

Protocol: Synthesis of this compound

-

Cyclocondensation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-methoxyphthalic acid in ethanol.

-

Add 1.1 equivalents of hydrazine hydrate (80% solution in water) dropwise to the solution.[7]

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product, 7-methoxyphthalazin-1(2H)-one, will precipitate.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

-

-

Chlorination:

-

Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

To a clean, dry round-bottom flask, add the dried 7-methoxyphthalazin-1(2H)-one (1.0 equivalent).

-

Slowly add phosphorus oxychloride (POCl₃, 5-10 equivalents) in a dropwise manner.[3]

-

Heat the mixture to 100-110 °C and stir for 2-3 hours.[7]

-

After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is ~7-8.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) may be required for further purification.

-

Protocol: General Nucleophilic Substitution

-

Dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent such as DMF or DMSO.

-

Add the desired nucleophile (e.g., an aniline or thiol, 1.1-1.5 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 equivalents).

-

Heat the reaction mixture to 80-120 °C and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration and purify using standard techniques such as recrystallization or column chromatography.

Safety and Handling

As a chlorinated heterocyclic compound, this compound requires careful handling.[5]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][10] Avoid contact with skin and eyes.[5][8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its defined physicochemical properties, straightforward synthesis, and, most importantly, its reactivity make it an invaluable scaffold. For researchers aiming to explore the vast chemical space around the pharmacologically significant phthalazine core, mastering the use of this intermediate is a critical step toward developing the next generation of therapeutics.

References

- This compound, 95% | Chem Pure | Bangalore - Chembeez. Chembeez. [Link]

- Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines.

- 1-Chlorophthalazine | C8H5ClN2 | CID 160793. PubChem - NIH. [Link]

- Safety d

- This compound (C9H7ClN2O). PubChemLite. [Link]

- Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. Molecules (MDPI). [Link]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

- Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).

- Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica. [Link]

- 1-Chloro-7-methylnaphthalene | C11H9Cl | CID 20736543. PubChem - NIH. [Link]

- (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central (PMC) - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. This compound, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. PubChemLite - this compound (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com [carlroth.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 1-Chloro-7-methoxyphthalazine

Abstract

This technical guide provides a comprehensive, in-depth overview of the synthetic pathway to obtain 1-Chloro-7-methoxyphthalazine, a key heterocyclic intermediate in contemporary drug discovery and development. This document moves beyond a simple recitation of procedural steps, offering a rationale-driven narrative grounded in established chemical principles. It is designed for an audience of researchers, medicinal chemists, and process development scientists. The guide details a robust two-step synthetic sequence, beginning with the formation of the phthalazinone core via cyclocondensation, followed by a mechanistically detailed chlorination. Each protocol is presented as a self-validating system, emphasizing safety, efficiency, and reproducibility.

Introduction: The Significance of the Phthalazine Scaffold

The phthalazine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to cardiotonic, anticonvulsant, and vasorelaxant effects. The introduction of a chloro-substituent at the 1-position transforms the phthalazine ring into a versatile electrophilic substrate, primed for nucleophilic substitution. This allows for the facile introduction of diverse functionalities, enabling the exploration of vast chemical space in lead optimization campaigns. The 7-methoxy substituent, an electron-donating group, can modulate the electronic properties and metabolic stability of the final compounds. Consequently, this compound serves as a critical building block for the synthesis of targeted therapeutics.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process. The strategy hinges on the initial construction of the heterocyclic phthalazinone ring system, followed by the conversion of the lactam functionality into the desired chloro-derivative.

Figure 1: Overall two-step synthesis workflow for this compound.

Step 1: Synthesis of 7-Methoxy-2H-phthalazin-1-one

The foundational step is the formation of the phthalazinone ring. This is achieved through the cyclocondensation reaction of a 4-substituted phthalic acid derivative with hydrazine. This method is a robust and widely employed strategy for constructing the phthalazinone core.[1][2]

Chemical Principle and Rationale

The reaction proceeds by the nucleophilic attack of the hydrazine on the carbonyl carbons of 4-methoxyphthalic acid (or its anhydride). This is followed by an intramolecular cyclization and dehydration to yield the stable, bicyclic heteroaromatic product, 7-Methoxy-2H-phthalazin-1-one. The use of a high-boiling solvent, such as aqueous acetic acid or an alcohol, facilitates the dehydration step by allowing the reaction to be conducted at elevated temperatures.

Detailed Experimental Protocol